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molecular formula C15H14ClNO4 B8499732 [5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid CAS No. 86186-81-4

[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid

Cat. No. B8499732
M. Wt: 307.73 g/mol
InChI Key: YFZDAHGOTGNCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04434175

Procedure details

According to scheme (b), the precursor of formula IIb is decarboxylated under acidic, mild conditions. For example, 5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid or its corresponding di(t-butyl) ester is treated with refluxing trifluoroacetic acid to afford 5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid. Other acids may also be used. For example, those listed below in Table III.
Name
5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
di(t-butyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:17])=[O:16])=[C:10](C(O)=O)[C:9]=2[O:21][CH3:22])=[O:7])=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][C:9]=2[O:21][CH3:22])=[O:7])=[CH:23][CH:24]=1

Inputs

Step One
Name
5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=C(C(=C(N2C)CC(=O)O)C(=O)O)OC)C=C1
Step Two
Name
di(t-butyl) ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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